molecular formula C48H39N B12543888 N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline CAS No. 142050-10-0

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline

Katalognummer: B12543888
CAS-Nummer: 142050-10-0
Molekulargewicht: 629.8 g/mol
InChI-Schlüssel: JRJYYMMFKIQITJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline: is an organic compound with the molecular formula C60H45N and a molecular weight of 780.006 g/mol . This compound is known for its unique structural properties, which include multiple phenyl groups and a central nitrogen atom. It is commonly used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline typically involves organic synthesis techniques. One common method is the nucleophilic substitution reaction, where diphenylethenyl groups are introduced into an aniline molecule . The reaction conditions often include the use of organic solvents such as chloroform, dimethylformamide, and dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions but on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in electron transfer reactions, making it useful in applications such as OLEDs and solar cells . The molecular targets include various organic molecules and materials that can interact with the compound’s phenyl groups and nitrogen atom.

Vergleich Mit ähnlichen Verbindungen

  • Benzenamine,4-(2,2-diphenylethenyl)-N,N-bis[4-(2,2-diphenylethenyl)phenyl]-
  • N,N-Bis(4-methylphenyl)-4-(2,2-diphenylethenyl)benzenamine

Comparison: N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline is unique due to its specific structural arrangement, which includes multiple phenyl groups and a central nitrogen atom. This structure provides enhanced stability and reactivity compared to similar compounds . Additionally, its applications in OLEDs and solar cells highlight its versatility and importance in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

142050-10-0

Molekularformel

C48H39N

Molekulargewicht

629.8 g/mol

IUPAC-Name

N,N-bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline

InChI

InChI=1S/C48H39N/c1-36-31-37(2)33-46(32-36)49(44-27-23-38(24-28-44)34-47(40-15-7-3-8-16-40)41-17-9-4-10-18-41)45-29-25-39(26-30-45)35-48(42-19-11-5-12-20-42)43-21-13-6-14-22-43/h3-35H,1-2H3

InChI-Schlüssel

JRJYYMMFKIQITJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.